3-Chloro-7-fluoroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-7-fluoroisoquinoline involves several steps. These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of this compound is C9H5ClFN . The InChI Code is 1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . The molecular weight is 181.6 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis via Friedländer Reaction : A method for synthesizing 3-Chloro-7-fluoroisoquinoline and similar compounds using the Friedländer reaction of α-haloketones was explored. This process, involving organosilane-promoted reactions, has been studied for its scope and the influence of various components (Ryabukhin et al., 2011).
Biological and Pharmacological Applications
- Antiplasmodial Activity : Research into the structure-activity relationships of aminoquinolines revealed the activity of 7-substituted 4-aminoquinolines, including those with 7-fluoro and 7-chloro substitutions, against both chloroquine-susceptible and -resistant Plasmodium falciparum, a malaria-causing parasite (De et al., 1998).
- Antioxidant and Prooxidant Effects : Studies on the relationship between the structure of 4-hydroxyquinoline and its antioxidant effects against free-radical-initiated peroxidation highlighted the roles of 7-fluoro-4-hydroxyquinoline (FQ) and its chloro counterpart (Liu et al., 2002).
- Cancer Treatment : The replacement of nitro toxicophores in topoisomerase I poisons with fluorine and chlorine, including in indenoisoquinolines, was found to maintain antiproliferative effects on cancer cells while potentially minimizing safety risks (Beck et al., 2015).
Interaction with Biological Molecules
- Interaction with Human Serum Albumin : Fluorine-substituted dihydroquinazoline derivatives have been studied for their interactions with human serum albumin (HSA), revealing insights into binding mechanisms and potential pharmacological applications (Wang et al., 2016).
Synthesis of Derivatives and Related Compounds
- Synthesis of 8-Nitrofluoroquinolone Derivatives : Research into new 8-nitrofluoroquinolone models and their antibacterial properties illustrated the potential of these compounds against various bacterial strains, highlighting the importance of the fluorine and chlorine substituents (Al-Hiari et al., 2007).
- Fluorinated Quinolinone Derivatives for Cancer Treatment : The design and synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines showed potent cytotoxic activities in cancer treatments, demonstrating the significant role of fluorine and chlorine in enhancing the efficacy of these compounds (Elsayed et al., 2017).
Safety and Hazards
The safety information for 3-Chloro-7-fluoroisoquinoline includes several hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P280;P301+P312;P302+P352;P305+P351+P338 . It’s recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
Fluorinated isoquinolines, such as 3-Chloro-7-fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications in pharmaceuticals and materials . The future directions in this field may involve the development of more efficient synthetic methodologies for fluorinated isoquinolines and the exploration of their novel applications .
Mechanism of Action
Target of Action
It is known that isoquinolines, a family of compounds to which 3-chloro-7-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
Fluorinated isoquinolines, which include this compound, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
It is known that isoquinolines can affect various biochemical pathways, leading to a range of bioactivities .
Result of Action
It is known that fluorinated isoquinolines can cause unique bioactivities .
Properties
IUPAC Name |
3-chloro-7-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRWTHVHZAKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607930 | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-26-8 | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82117-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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